molecular formula C6H11NO2 B1354037 1-(3-Hydroxypyrrolidin-1-yl)ethanone CAS No. 23123-19-5

1-(3-Hydroxypyrrolidin-1-yl)ethanone

Cat. No.: B1354037
CAS No.: 23123-19-5
M. Wt: 129.16 g/mol
InChI Key: ODHQVFPGHQBQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxypyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C6H11NO2 It features a pyrrolidine ring substituted with a hydroxyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxypyrrolidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acetic anhydride, followed by hydrolysis to introduce the hydroxyl group. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include 1-(3-oxopyrrolidin-1-yl)ethanone or 1-(3-carboxypyrrolidin-1-yl)ethanone.

    Reduction: The major product is 1-(3-hydroxypyrrolidin-1-yl)ethanol.

    Substitution: Various substituted pyrrolidin-1-yl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(3-Hydroxypyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypyrrolidin-1-yl)ethanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxypyrrolidin-2-yl)ethanone
  • 1-(3-Hydroxypyrrolidin-1-yl)propanone
  • 1-(3-Hydroxy-2-pyrrolidinyl)ethanone

Uniqueness

1-(3-Hydroxypyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHQVFPGHQBQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436594
Record name 1-(3-hydroxypyrrolidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23123-19-5
Record name 1-(3-hydroxypyrrolidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxypyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxypyrrolidin-1-yl)ethanone
Reactant of Route 3
1-(3-Hydroxypyrrolidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Hydroxypyrrolidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Hydroxypyrrolidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Hydroxypyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.